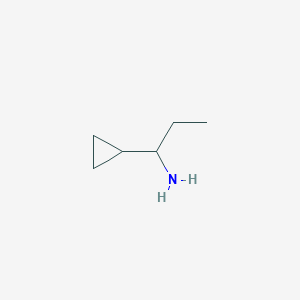
1-Cyclopropylpropan-1-amine
Overview
Description
1-Cyclopropylpropan-1-amine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Biochemical Pathways
For instance, cyclopropane biosynthesis involves two major pathways, one involving an exogenous C1 unit from S-adenosylmethionine (SAM) . The downstream effects of these pathways can vary widely, depending on the specific targets and cellular context.
Pharmacokinetics
It’s known that the compound is a white crystalline solid with a molecular weight of 9917 g/mol. It is highly soluble in water, which may influence its bioavailability.
Biochemical Analysis
Biochemical Properties
1-Cyclopropylpropan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction involves the initial one-electron oxidation at the nitrogen atom, followed by the scission of the cyclopropane ring, leading to covalent modification of the enzyme . Additionally, this compound acts as a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans . These interactions highlight the compound’s potential in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to alterations in the metabolic processing of other substances within the cell . This can result in changes in the levels of metabolites and the activation or inhibition of specific signaling pathways. Furthermore, this compound’s ability to inhibit quinoprotein methylamine dehydrogenase suggests potential effects on cellular energy metabolism and redox balance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes is initiated by the one-electron oxidation at the nitrogen atom, leading to the scission of the cyclopropane ring and covalent modification of the enzyme . This modification can inhibit the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound’s inhibition of quinoprotein methylamine dehydrogenase involves binding to the enzyme’s active site, preventing its normal function . These molecular interactions underscore the compound’s potential in modulating biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and enzyme activity . These temporal effects highlight the importance of considering the compound’s stability and degradation when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress . These dosage-dependent effects underscore the need for careful consideration of dosage when using the compound in animal studies to avoid potential toxicity and ensure accurate interpretation of results.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with cytochrome P450 enzymes plays a crucial role in its metabolic processing, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound’s inhibition of quinoprotein methylamine dehydrogenase affects the metabolic flux and levels of specific metabolites . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to interact with cytochrome P450 enzymes suggests its potential involvement in transport processes mediated by these enzymes . Additionally, this compound may interact with specific binding proteins that facilitate its localization and accumulation within cells . These interactions are crucial for understanding the compound’s distribution and its impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytosol, where it interacts with enzymes and other biomolecules . Additionally, this compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on its interactions with targeting signals and binding proteins
Properties
IUPAC Name |
1-cyclopropylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSMQHKMPTBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398393 | |
| Record name | 1-cyclopropylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219736-10-4 | |
| Record name | 1-cyclopropylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


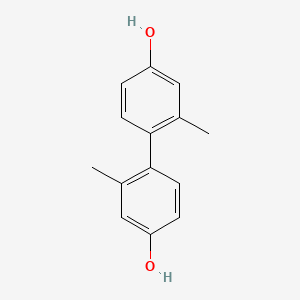
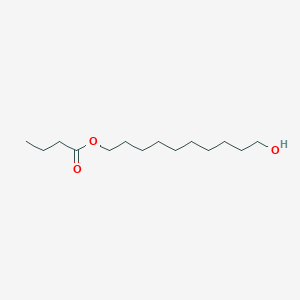
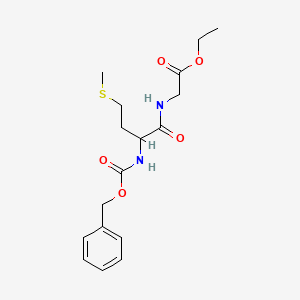
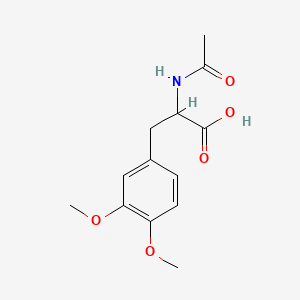
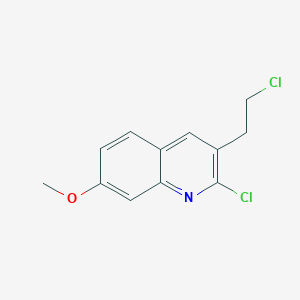
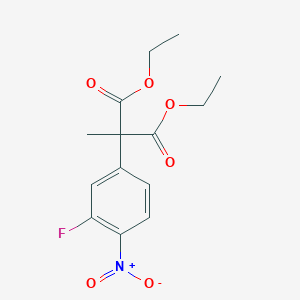
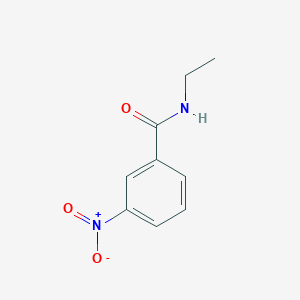
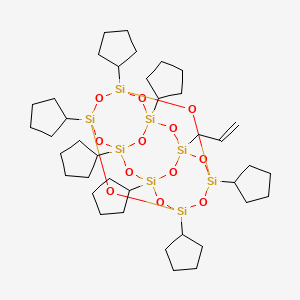
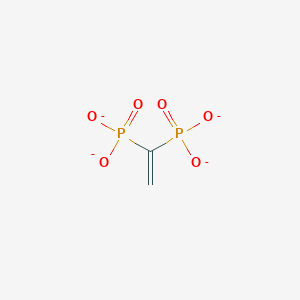
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
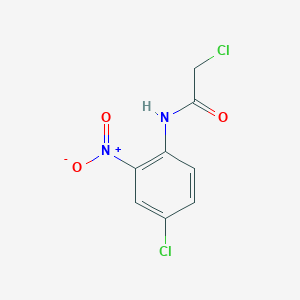
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
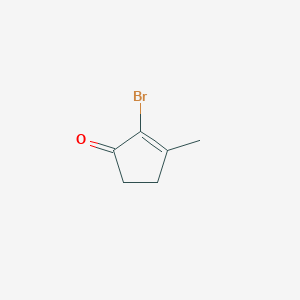
![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
